molecular formula C11H23ClN2O2 B11783347 cis-tert-Butyl4-amino-2-methylpiperidine-1-carboxylatehydrochloride

cis-tert-Butyl4-amino-2-methylpiperidine-1-carboxylatehydrochloride

Katalognummer: B11783347
Molekulargewicht: 250.76 g/mol
InChI-Schlüssel: ZBWBFOOJHFNICW-VTLYIQCISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

cis-tert-Butyl4-amino-2-methylpiperidine-1-carboxylatehydrochloride is a chemical compound with the molecular formula C11H22N2O2. It is commonly used in various chemical and pharmaceutical applications due to its unique properties and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cis-tert-Butyl4-amino-2-methylpiperidine-1-carboxylatehydrochloride typically involves the reaction of tert-butyl 4-amino-2-methylpiperidine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

cis-tert-Butyl4-amino-2-methylpiperidine-1-carboxylatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of piperidine, which are used in the synthesis of pharmaceuticals and other chemical compounds .

Wissenschaftliche Forschungsanwendungen

cis-tert-Butyl4-amino-2-methylpiperidine-1-carboxylatehydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Wirkmechanismus

The mechanism of action of cis-tert-Butyl4-amino-2-methylpiperidine-1-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to changes in biochemical pathways and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to cis-tert-Butyl4-amino-2-methylpiperidine-1-carboxylatehydrochloride include:

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct reactivity and properties. This makes it particularly valuable in various chemical and pharmaceutical applications .

Eigenschaften

Molekularformel

C11H23ClN2O2

Molekulargewicht

250.76 g/mol

IUPAC-Name

tert-butyl (2R,4R)-4-amino-2-methylpiperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H22N2O2.ClH/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9-;/m1./s1

InChI-Schlüssel

ZBWBFOOJHFNICW-VTLYIQCISA-N

Isomerische SMILES

C[C@@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)N.Cl

Kanonische SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.